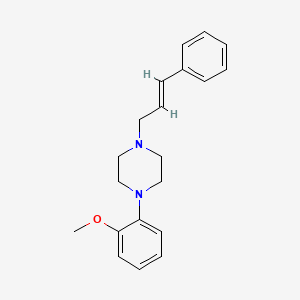

1-Cinnamyl-4-(2-methoxyphenyl)piperazine

描述

属性

IUPAC Name |

1-(2-methoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-23-20-12-6-5-11-19(20)22-16-14-21(15-17-22)13-7-10-18-8-3-2-4-9-18/h2-12H,13-17H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZNJPKGLVBFLZ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of cinnamyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

化学反应分析

Types of Reactions

1-Cinnamyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: The major products are typically oxidized derivatives of the cinnamyl and methoxyphenyl groups.

Reduction: The major products are reduced forms of the cinnamyl group.

Substitution: The major products are substituted derivatives at the piperazine nitrogen or the aromatic ring.

科学研究应用

Synthesis and Structural Analysis

The synthesis of 1-cinnamyl-4-(2-methoxyphenyl)piperazine involves various chemical reactions that yield derivatives with potential pharmacological activity. Researchers have synthesized multiple derivatives to evaluate their affinities for key receptors involved in neurological disorders.

Key Findings:

- The compound exhibits high affinity for the D2 dopamine receptor and varying affinities for serotonin receptors (5-HT1A, 5-HT2A) and adrenergic receptors (α1) .

- Docking studies indicate that binding interactions involve hydrogen bonds and edge-to-face interactions between aromatic rings and receptor residues, which are crucial for the compound's activity .

Antipsychotic Properties

This compound has been investigated as a potential atypical antipsychotic agent. Its derivatives have shown promising results in:

- Binding Affinity: High affinity for the D2 receptor correlates with antipsychotic activity, which is a hallmark of effective atypical antipsychotics .

- Clinical Implications: The modulation of serotonin receptors alongside dopamine receptors may lead to a reduced side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

Recent studies have focused on the neuroprotective capabilities of this compound, particularly in models of neurotoxicity:

- In Vitro Studies: Methyl thiazolyl tetrazolium (MTT) assays demonstrated that certain derivatives exhibited moderate to good neuroprotective effects against glutamate-induced neurotoxicity in SH-SY5Y cells .

- In Vivo Studies: Compounds derived from this compound were tested in hypoxia models, showing increased survival times compared to controls, indicating potential as neuroprotective agents .

Comparative Data Table

The following table summarizes key findings from various studies on the pharmacological properties of this compound and its derivatives:

| Compound | D2 Receptor Affinity (Ki) | 5-HT1A Affinity (Ki) | Neuroprotection (% Survival at 10 μM) | hERG IC50 (μM) |

|---|---|---|---|---|

| 9c | High | Low | 60.09 | Not reported |

| 9d | High | Moderate | 56.53 | 24.61 |

| Fenazinel | Moderate | Low | 56.27 | 8.64 |

Case Studies and Research Insights

Several studies have highlighted the effectiveness of derivatives of this compound:

- A study demonstrated that compounds with two methoxy groups on the benzene ring displayed superior neuroprotective activity compared to mono-substituted variants .

- Another research effort indicated that structural modifications could enhance binding affinity while reducing cardiotoxicity risks associated with hERG channel inhibition .

作用机制

The mechanism of action of 1-cinnamyl-4-(2-methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors. It has been shown to bind to dopamine (D2) and serotonin (5-HT1A) receptors. The binding involves:

- Hydrogen bonds between various moieties of the ligand and the residues of threonine, serine, histidine, or tryptophan .

- Edge-to-face interactions of the aromatic ring of the arylpiperazine moiety with phenylalanine or tyrosine residues .

Interaction between protonated N1 of the piperazine ring and various aspartate residues: .

相似化合物的比较

Dopamine Receptor Interactions

- The 2-methoxyphenylpiperazine scaffold is a common feature in dopamine ligands. For instance, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine achieves high D2 affinity (Ki = 25 nM) due to the nitrobenzyl group’s electron-deficient aromatic system, which may stabilize receptor interactions . In contrast, the cinnamyl derivative’s dopamine activity remains underexplored but is hypothesized to involve π-π stacking with receptor residues .

Serotonergic Activity

- 2-Methoxyphenylpiperazines with extended alkyl chains (e.g., NAN-190) act as 5-HT1A antagonists, whereas shorter chains or hydrophilic groups reduce specificity . The cinnamyl derivative’s planar structure may limit 5-HT1A affinity but enhance binding to other monoamine receptors.

Antimicrobial and Cytotoxic Effects

- Cinnamyl-substituted derivatives demonstrate enhanced antibacterial activity compared to phenylpiperazine analogues. For example, compound 8 ((2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) shows broad-spectrum activity, likely due to the cinnamyl group’s membrane-disrupting properties . However, in cytotoxic studies, 1-(2-methoxyphenyl)piperazine derivatives (e.g., compound 19 ) are less potent than phenylpiperazine analogues, suggesting that the methoxy group may reduce pro-apoptotic effects .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cinnamyl-4-(2-methoxyphenyl)piperazine, and what analytical techniques validate its structural integrity?

- Answer : The synthesis typically involves alkylation of the piperazine core with cinnamyl and 2-methoxyphenyl groups. Key steps include demethylation (if starting from methoxy precursors) and purification via column chromatography. Structural validation employs 1H NMR for proton environments, IR spectroscopy for functional groups (e.g., C=O, N-H), and GC/MS for purity assessment . For example, demethylation of methoxy precursors using reagents like BBr₃ or HBr in acetic acid ensures proper functional group conversion .

Q. How is the purity and stability of this compound assessed under varying storage conditions?

- Answer : Purity is determined via capillary electrophoresis (e.g., UV detection at 236 nm for chlorinated analogs) and HPLC with internal standards (e.g., p-tolylpiperazine) . Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by spectroscopic or chromatographic analysis to track decomposition products. For instance, UV-Vis spectrophotometry monitors absorbance shifts indicative of structural changes .

Q. What initial pharmacological screening methods are recommended for this compound?

- Answer : In vitro assays for receptor binding (e.g., 5-HT1A serotonin receptors) using radioligand displacement (e.g., [³H]-8-OH-DPAT). Functional activity (agonist/antagonist) is assessed via cAMP modulation or calcium flux assays. Toxicity screening includes cell viability assays (e.g., MTT) and acute toxicity models in rodents, with LD₅₀ calculations .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence binding affinity to serotonin receptors (e.g., 5-HT1A)?

- Answer : The coplanarity or perpendicular orientation of the 2-methoxyphenyl group relative to the piperazine ring dictates receptor interaction. Computational docking (e.g., AutoDock Vina) predicts binding modes, while SAR studies compare analogs with varied substituents (e.g., chloro, trifluoromethyl). For example, bulky cinnamyl groups may enhance lipophilicity and blood-brain barrier penetration, but excessive steric hindrance can reduce affinity . Experimental validation includes radioligand binding assays with mutated receptors to identify critical residues .

Q. How can computational models predict the biological activity of novel analogs?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess conformational stability in receptor binding pockets. For instance, simulations of arylpiperazine derivatives revealed that methoxy groups stabilize hydrogen bonds with Ser159 in 5-HT1A receptors . Machine learning models trained on existing bioactivity data (e.g., ChEMBL) can prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). Meta-analysis of published data with standardized normalization (e.g., % inhibition at 10 µM) is critical. For example, antiplatelet activity reported in one study but absent in another may reflect differences in platelet preparation protocols. Replicating experiments under controlled conditions (e.g., using human vs. murine platelets) clarifies inconsistencies .

Q. What methodologies optimize the balance between toxicity and biological efficacy in piperazine derivatives?

- Answer : Prodrug strategies (e.g., beta-cyclodextrin inclusion complexes) reduce systemic toxicity by improving solubility and targeted release . In vivo pharmacokinetic studies (e.g., AUC, Cmax) guide dosing regimens. For instance, modifying the cinnamyl moiety to reduce hepatic metabolism (e.g., fluorination) can enhance bioavailability while minimizing hepatotoxicity .

Q. How are advanced spectroscopic techniques used to characterize reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。